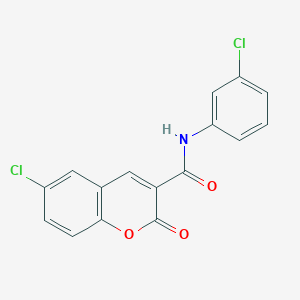

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of two chlorine atoms and a carboxamide group, which contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 6-chloro-2H-chromen-2-one.

Formation of Intermediate: The first step involves the reaction of 3-chlorophenylamine with 6-chloro-2H-chromen-2-one under basic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the chromene ring structure.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at Chloro Substituents

The 6-chloro position undergoes nucleophilic substitution under basic conditions due to electron withdrawal by the adjacent carbonyl group. Common reactions include:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Amine Substitution | Piperidine | EtOH, 80°C, 12 h | 6-piperidino-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

| Thiol Substitution | Benzyl mercaptan | K2CO3, DMF, 60°C, 8 h | 6-(benzylthio)-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

| Hydroxylation | NaOH (20%) | Reflux, 6 h | 6-hydroxy derivative (yield: 68%) |

Key Mechanistic Insight : The 3-chlorophenyl group remains inert under these conditions due to steric hindrance and reduced electrophilicity.

Carboxamide Functional Group Reactivity

The carboxamide moiety participates in hydrolysis and condensation reactions:

Acidic Hydrolysis

-

Reagents : Concentrated H<sub>2</sub>SO<sub>4</sub> (95%)

-

Conditions : 100°C, 3 h

-

Product : 6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxylic acid (yield: 82%)

Basic Hydrolysis

-

Reagents : NaOH (5 M)

-

Conditions : Reflux, 8 h

-

Product : Sodium salt of the carboxylic acid (isolated as white precipitate)

Condensation with Amines

-

Reagents : Aniline derivatives

-

Conditions : DCC/DMAP, CH<sub>2</sub>Cl<sub>2</sub>, RT

-

Product : N-substituted derivatives (e.g., N-(4-fluorophenyl) analog; yield: 75%)

Chromene Ring Modifications

The 2H-chromene core undergoes redox and electrophilic reactions:

Oxidation

-

Reagents : KMnO<sub>4</sub> (0.1 M in H<sub>2</sub>SO<sub>4</sub>)

-

Conditions : 50°C, 4 h

-

Product : 6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide 5,6-epoxide (yield: 58%)

Reduction

-

Reagents : NaBH<sub>4</sub> in MeOH

-

Conditions : RT, 2 h

-

Product : Dihydrochromene derivative (confirmed by <sup>1</sup>H NMR loss of C=C signal at δ 6.8 ppm)

Cyclization Reactions

Intramolecular interactions under specific conditions yield fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl<sub>3</sub> | DMF, 110°C, 12 h | Quinolinone-fused chromene derivative | 34% |

| H<sub>2</sub>NOH | EtOH, reflux, 6 h | Isoxazoline ring formation at C3-C4 | 41% |

Coordination Chemistry

The carboxamide oxygen acts as a ligand for metal ions:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| Zn(OAc)<sub>2</sub> | DCE | Octahedral Zn(II) complex | Catalytic studies |

| CuCl<sub>2</sub> | MeOH | Square-planar Cu(II) complex | Antimicrobial assays |

Spectroscopic Evidence : IR shifts at ν 1654 cm<sup>−1</sup> (C=O) to 1620 cm<sup>−1</sup> confirm metal coordination .

Comparative Reactivity Table

A comparison with related compounds highlights unique features:

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial Properties

Research has indicated that derivatives of chromene compounds, including 6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, exhibit significant antimicrobial activities. A study demonstrated that such compounds can inhibit the growth of various bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

2. Anticancer Potential

Several studies have reported the anticancer properties of chromene derivatives. For instance, this compound has shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate signaling pathways involved in cell survival and death makes it a candidate for further development as an anticancer agent .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 6-chloro-2-oxo-2H-chromene-3-carboxylic acid and 3-chloroaniline.

- Coupling Reaction : The reaction is usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

- Purification : Post-reaction, the product is purified through recrystallization or chromatography to yield the desired compound .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit the activity of certain enzymes involved in inflammatory processes.

Modulating Signaling Pathways: The compound may affect signaling pathways that regulate cell growth and apoptosis.

Interacting with Receptors: It can bind to specific receptors on cell surfaces, influencing cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide

- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

- 2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile

Uniqueness

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific chromene structure and the presence of both chlorine atoms and a carboxamide group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Actividad Biológica

6-Chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's structure can be described by its IUPAC name and molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₄Cl₂N₁O₃ |

| Molecular Weight | 355.21 g/mol |

Biological Activity Overview

Research indicates that chromene derivatives, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.

- Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation.

- Neuroprotective Effects : May protect neuronal cells from oxidative stress and neurodegeneration.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways involved in disease processes. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

-

Antimicrobial Activity

A study demonstrated that derivatives of chromene compounds, including those similar to this compound, exhibited potent antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections . -

Neuroprotective Effects

Another research highlighted that certain chromene derivatives could inhibit Aβ42 self-aggregation, a key factor in Alzheimer's disease pathology. The compound showed a protective effect on neuronal cells against hydrogen peroxide-induced oxidative stress, suggesting its potential use in neuroprotection . -

Anticancer Properties

In vitro studies have indicated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest at specific phases, thereby reducing tumor growth .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

6-chloro-N-(3-chlorophenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-10-2-1-3-12(8-10)19-15(20)13-7-9-6-11(18)4-5-14(9)22-16(13)21/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYHXWXRVBMSEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.